2-Furan-2-yl-ethylamine

Overview

Description

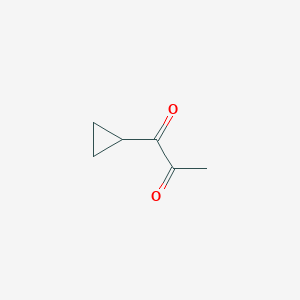

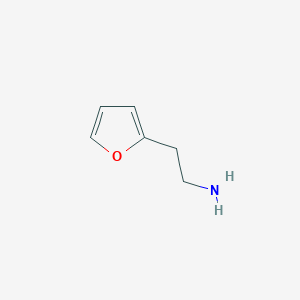

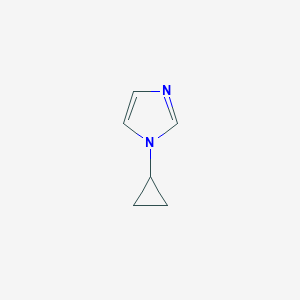

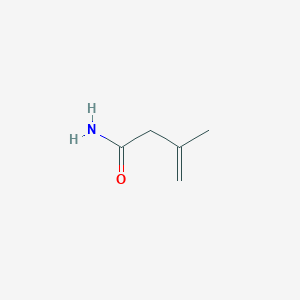

“2-Furan-2-yl-ethylamine” is a chemical compound with the molecular formula C6H9NO . It is also known by other names such as “2-Furanethanamine”, “2-(furan-2-yl)ethanamine”, and "2-Furan-2-ylethylamine" .

Synthesis Analysis

The synthesis of furan-based compounds has been a topic of interest in recent years . A new enantioselective synthesis of furan-2-yl amines and amino acids has been described, in which the key step is the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl (E)- and (Z)-furan-2-yl ketone oximes to the corresponding chiral amines .

Molecular Structure Analysis

The molecular structure of “2-Furan-2-yl-ethylamine” consists of a furan ring attached to an ethylamine group . The InChI string for this compound is InChI=1S/C6H9NO/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2 .

Physical And Chemical Properties Analysis

The molecular weight of “2-Furan-2-yl-ethylamine” is 111.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of the compound are 111.068413911 g/mol .

Scientific Research Applications

Medicinal Chemistry

Application Summary

2-Furan-2-yl-ethylamine has been utilized in the synthesis of novel antibacterial agents due to its furan nucleus, which is significant in medicinal chemistry for its therapeutic efficacy .

Methods of Application

The compound is often incorporated into larger molecular structures to enhance their antibacterial activity. Techniques like condensation reactions are used to combine it with other pharmacophores .

Results and Outcomes

Studies have shown that furan derivatives exhibit a broad range of biological activities, including antibacterial properties against both gram-positive and gram-negative bacteria .

Organic Chemistry

Application Summary

In organic chemistry, 2-Furan-2-yl-ethylamine serves as a building block for creating complex molecules through various synthetic routes, including Michael addition and intramolecular cyclization .

Methods of Application

The compound is reacted with acetylenic esters or other reagents under controlled conditions to yield polysubstituted furans, which are valuable intermediates in synthesis .

Results and Outcomes

The reactions typically result in moderate to good yields of the desired furan derivatives, which are then used in further synthetic applications .

Pharmacology

Application Summary

In pharmacology, 2-Furan-2-yl-ethylamine derivatives are explored for their potential as drug candidates in treating diseases like cancer and neurodegenerative disorders .

Methods of Application

The compound is used to develop inhibitors targeting specific enzymes or receptors within the body. Assays and biological testing are conducted to evaluate efficacy .

Results and Outcomes

Some derivatives have shown promise in preclinical models, indicating potential therapeutic benefits for further investigation .

Biochemistry

Application Summary

Biochemically, 2-Furan-2-yl-ethylamine is involved in the study of enzyme-substrate interactions and the development of biochemical assays .

Methods of Application

It is used as a ligand in coordination chemistry to form complexes with metals, which are then analyzed using spectroscopic techniques .

Results and Outcomes

The formation of these complexes can lead to insights into the structural and electronic properties of biochemical molecules .

Chemical Engineering

Application Summary

Chemical engineers utilize 2-Furan-2-yl-ethylamine in the development of sustainable processes, such as the conversion of biomass into valuable chemicals .

Methods of Application

The compound is processed from biomass-derived furfural, and its derivatives are used as intermediates in the production of various materials .

Results and Outcomes

This approach contributes to the advancement of green chemistry and the creation of environmentally friendly materials .

Materials Science

Application Summary

In materials science, 2-Furan-2-yl-ethylamine is used in the synthesis of polymers and other materials with potential applications in electronics and photovoltaics .

Methods of Application

The compound is incorporated into polymers to modify their properties, such as conductivity or stability, using polymerization techniques .

Results and Outcomes

The resulting materials often exhibit improved performance in their respective applications, such as increased efficiency in solar cells .

This analysis provides a detailed look into the versatile applications of 2-Furan-2-yl-ethylamine across various scientific disciplines, highlighting its importance as a multifunctional compound in research and industry.

Synthetic Medicines

Application Summary

“2-Furan-2-yl-ethylamine” is a key component in the synthesis of various synthetic medicines, including antibiotics like cefuroxime, antihypertensive drugs such as prazosin, corticosteroids like fluticasone furoate, and chemotherapeutic agents such as lapatinib .

Methods of Application

The compound is incorporated into the molecular structure of these medicines through complex synthetic pathways, often involving multiple steps of organic synthesis .

Results and Outcomes

These medicines have been successful in treating a range of conditions, from bacterial infections to hypertension and cancer, demonstrating the compound’s versatility in drug development .

Glucagon Receptor Antagonists

Application Summary

Derivatives of “2-Furan-2-yl-ethylamine” have shown promising activity as orally active glucagon receptor antagonists, which could be beneficial in treating diabetes .

Methods of Application

The compound is used to create molecules that can selectively bind to and inhibit the glucagon receptor, thereby regulating blood glucose levels .

Results and Outcomes

Initial studies indicate that these derivatives can effectively reduce blood glucose levels, offering a potential new avenue for diabetes treatment .

Chiral Furan Synthesis

Application Summary

“2-Furan-2-yl-ethylamine” plays a role in the synthesis of chiral furans, which are important in the creation of enantiomerically pure compounds used in pharmaceuticals .

Methods of Application

Synthetic chemists employ various methods, including asymmetric synthesis and chiral resolution, to produce chiral furans from the compound .

Results and Outcomes

The resulting chiral furans are used to develop drugs with improved efficacy and reduced side effects due to their enantiomeric purity .

These additional applications further illustrate the broad utility of “2-Furan-2-yl-ethylamine” in scientific research, showcasing its importance in the development of new therapeutic agents and advanced synthetic methodologies.

Antimicrobial Drug Development

Application Summary

“2-Furan-2-yl-ethylamine” is instrumental in the development of new antimicrobial drugs to address the global issue of microbial resistance .

Methods of Application

Researchers synthesize novel furan derivatives with potential antibacterial activity by incorporating the furan nucleus into drug compounds .

Results and Outcomes

These new compounds have shown activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli, indicating their potential as effective antimicrobial agents .

Biomass Conversion

Application Summary

The compound plays a significant role in the conversion of biomass into valuable chemicals, contributing to sustainable chemical processes .

Methods of Application

Chemical engineers use “2-Furan-2-yl-ethylamine” derived from biomass to create intermediates for the production of various materials .

Results and Outcomes

This application supports the advancement of green chemistry and the development of environmentally friendly materials .

Sirtuin Inhibition

Application Summary

Derivatives of “2-Furan-2-yl-ethylamine” are being explored as inhibitors of human sirtuin 2 (SIRT2), a promising drug target in various diseases .

Methods of Application

These derivatives are designed to selectively inhibit SIRT2, which is involved in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Results and Outcomes

SIRT2 inhibitors have shown potential in treatment strategies for these diseases, highlighting the compound’s relevance in medicinal research .

Future Directions

properties

IUPAC Name |

2-(furan-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSLNSHMUQXSQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360632 | |

| Record name | 2-Furan-2-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Furan-2-yl-ethylamine | |

CAS RN |

1121-46-6 | |

| Record name | 2-Furanethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furan-2-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Furanethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B169950.png)

![1-[2-[[(Diphenylmethylene)amino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester](/img/structure/B169952.png)

![2,5-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B169963.png)

![2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol](/img/structure/B169972.png)

![Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B169974.png)